Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or phenyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-5-phenylpyrazole
- 4-Amino-1-methyl-3-phenylpyrazole
- 5-Amino-1-methyl-4-phenylpyrazole
Uniqueness
Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and therapeutic efficacy .
Properties
CAS No. |
91857-49-7 |
---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H |
InChI Key |
GXHUUFFBNVQWRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.